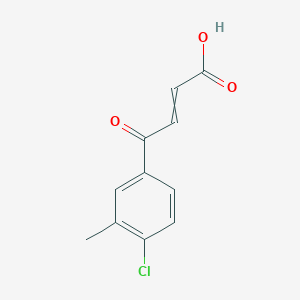
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid typically involves the chlorination of 3-methylphenol followed by subsequent reactions to introduce the butenoic acid moiety. One common method involves the use of acetic anhydride and a Lewis acid catalyst like sulfuric acid to facilitate the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by controlled reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: The chlorinated aromatic ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and acetic anhydride for esterification. Reaction conditions often involve the use of catalysts such as sulfuric acid to facilitate the reactions.
Major Products
The major products formed from these reactions include various chlorinated and oxidized derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butenoic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A potent disinfectant and antiseptic with similar structural features.
Chloroxylenol: Another chlorinated phenol with antimicrobial properties.
Uniqueness
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a chlorinated aromatic ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57045-34-8 |
|---|---|
Molekularformel |
C11H9ClO3 |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
UOHFSIRAASNAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


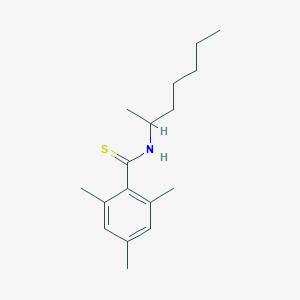
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
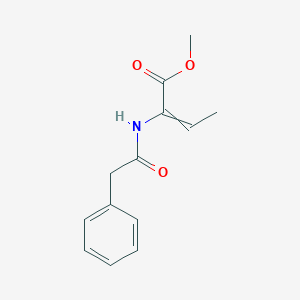

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
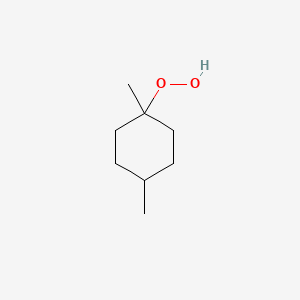
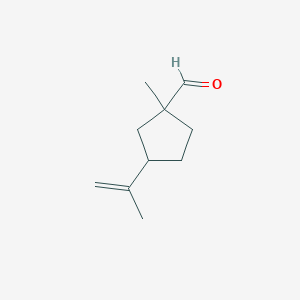

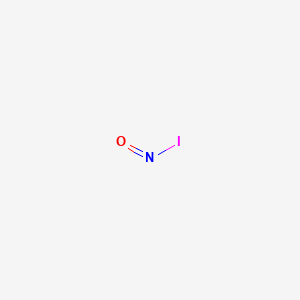
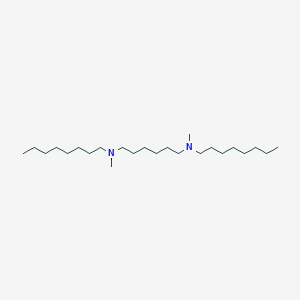

![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
